molecular formula C6H13I B1593382 3-Iodohexane CAS No. 31294-91-4

3-Iodohexane

Cat. No.: B1593382
CAS No.: 31294-91-4
M. Wt: 212.07 g/mol
InChI Key: QQKICFXKOIDMSQ-UHFFFAOYSA-N
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Description

3-Iodohexane (C₆H₁₃I) is a secondary alkyl iodide with an iodine atom attached to the third carbon of a hexane chain. It is a colorless to pale yellow liquid under standard conditions, commonly employed in organic synthesis, particularly in nickel-catalyzed cross-coupling reactions involving alkyl electrophiles . Its molecular weight is 212.07 g/mol, and it exhibits typical alkyl halide properties, including moderate solubility in organic solvents and poor water solubility. The compound’s reactivity is driven by the weak C–I bond (≈234 kJ/mol), making it a versatile substrate in nucleophilic substitution (SN2) and elimination reactions .

Properties

IUPAC Name

3-iodohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13I/c1-3-5-6(7)4-2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKICFXKOIDMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13I
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31294-91-4
Record name 3-Iodohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31294-91-4
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Record name 3-iodohexane
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Comparison with Similar Compounds

Iodocyclohexane (C₆H₁₁I)

Iodocyclohexane is a cyclic analog with iodine bonded to a cyclohexane ring. Key differences include:

  • Structure and Reactivity : The cyclohexane ring introduces steric hindrance, reducing SN2 reactivity compared to 3-iodohexane. Instead, iodocyclohexane favors elimination (E2) or solvolysis in polar protic solvents .
  • Physical Properties :
Property This compound Iodocyclohexane
Molecular Weight (g/mol) 212.07 210.06
Structure Type Secondary alkyl Cyclic secondary
Boiling Point ~180–185°C* ~173–175°C*
Water Solubility Insoluble Insoluble

*Estimated based on analogous alkyl iodides.

2-Iodoheptane (C₇H₁₅I)

A primary alkyl iodide, 2-iodoheptane exhibits distinct reactivity:

  • Reactivity : The primary carbon allows faster SN2 reactions (e.g., with Cl⁻) compared to this compound, which has a sterically hindered secondary carbon .
  • Applications : Both compounds serve as alkylating agents, but 2-iodoheptane is more efficient in reactions requiring minimal steric interference.

Comparison with Functional Analogs

Iodoform (CHI₃)

Iodoform, a triiodinated methane, differs significantly:

  • Structure and Applications : Used historically as an antiseptic, iodoform’s planar structure contrasts with this compound’s linear chain. It undergoes haloform reactions in basic conditions, unlike alkyl iodides .
  • Toxicity : Both compounds are toxic, but iodoform’s volatility increases inhalation risks, while this compound poses greater dermal corrosion hazards .

3-Bromohexane (C₆H₁₃Br)

  • Reactivity : The stronger C–Br bond (≈285 kJ/mol) makes 3-bromohexane less reactive than this compound in substitution reactions.
  • Physical Properties : Lower molecular weight (209.08 g/mol) and higher boiling point (~165–170°C) compared to this compound.

Reactivity and Chemical Behavior

Nucleophilic Substitution (SN2)

This compound undergoes SN2 reactions with inversion of configuration, as demonstrated in its conversion to (S)-3-chlorohexane using Cl⁻ . However, its secondary carbon results in slower kinetics than primary analogs like 2-iodoheptane.

Elimination Reactions

In the presence of strong bases (e.g., KOH), this compound may undergo β-elimination to form 2-hexene, though this competes less favorably with substitution compared to tertiary iodides.

Toxicity Profile

  • This compound : Classified as acutely toxic (oral, dermal) and a skin irritant. Requires gloves, goggles, and ventilation during handling .
  • Iodocyclohexane : Similar hazards, with additional risks of respiratory irritation .

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